molecular formula C24H32N6O3 B589546 Carbodenafil CAS No. 944241-52-5

Carbodenafil

Cat. No. B589546
CAS RN: 944241-52-5
M. Wt: 452.559
InChI Key: BNQTXDVBJLRWNB-UHFFFAOYSA-N
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Description

Carbodenafil is a compound related to Sildenafil (UK-92480), which is found in health foods . Sildenafil is a potent phosphodiesterase type 5 (PDE5) inhibitor with an IC50 of 5.22 nM .


Molecular Structure Analysis

The molecular weight of this compound is 452.55 . Its molecular formula is C24H32N6O3 . The IUPAC name is 5-{2-ethoxy-5-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 452.56 . It is a solid at room temperature .

Scientific Research Applications

Scientific Research Applications of Carbodenafil-Related Compounds

Enhancing Erectile Function in Specific Conditions

  • Vardenafil, a phosphodiesterase type-5 (PDE5) inhibitor closely related to this compound, has been shown to improve erectile function in men with diabetes, a condition that can cause vascular damage leading to ED (Goldstein et al., 2003).
  • In men with spinal cord injury, Vardenafil significantly improved ejaculation rates and self-confidence, indicating its potential in addressing SCI-related sexual dysfunctions (Giuliano et al., 2008).

Impact on Cardiovascular Parameters

  • A study found that Vardenafil acutely improves aortic stiffness and wave reflection in ED patients, suggesting a positive effect on arterial function (Vlachopoulos et al., 2012).

Applications Beyond Erectile Dysfunction

  • Vardenafil has been researched for its potential in treating lower urinary tract symptoms secondary to benign prostatic hyperplasia, demonstrating improvements in symptom scores and quality of life (Stief et al., 2008).

Chemical Characterization and Identification

  • Several studies have focused on isolating and characterizing novel analogues of this compound, such as hydroxythis compound and N-hydroxyethyl dithio-desethyl this compound, from health supplements. These efforts highlight the ongoing research into identifying and understanding the properties of this compound-related compounds (Gu et al., 2020); (Kee et al., 2020).

Mechanism of Action

Target of Action

Carbodenafil, also known as Fondenafil, is a potent inhibitor of phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in the physiological mechanism of penile erection .

Mode of Action

This compound enhances the effect of nitric oxide (NO) by inhibiting PDE5, which is responsible for the degradation of cGMP in the corpus cavernosum . When sexual stimulation causes local release of NO, inhibition of PDE5 by this compound causes increased levels of cGMP in the corpus cavernosum, resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NO-cGMP pathway. In this pathway, NO activates the enzyme guanylate cyclase, which results in increased levels of cGMP. This leads to smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and penile erection .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle cells in the corpus cavernosum, leading to increased blood flow and penile erection . This is achieved through the inhibition of PDE5 and subsequent increase in cGMP levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact its metabolism and effectiveness. Additionally, factors such as diet, age, liver and kidney function, and overall health status can also influence the drug’s action and efficacy . .

Safety and Hazards

Carbodenafil may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction .

Future Directions

While specific future directions for Carbodenafil are not mentioned in the literature, PDE5 inhibitors as a class continue to be a subject of research. It’s anticipated that more PDE5 inhibitors will be clinically available in the future .

Relevant Papers A case report of fatal desmethyl this compound toxicity has been published in the Journal of Analytical Toxicology . This is the first known case of fatal intoxication by desmethyl this compound, a phosphodiesterase-5 inhibitor that is not approved for use in the United States .

Biochemical Analysis

Biochemical Properties

Carbodenafil, like Sildenafil, is a potent inhibitor of PDE5 . The inhibition of PDE5 leads to an increase in the levels of cGMP, which enhances the vasodilatory effect of nitric oxide, leading to penile erection . This suggests that this compound may interact with the same enzymes, proteins, and other biomolecules as Sildenafil.

Cellular Effects

Given its similarity to Sildenafil, it is likely that this compound influences cell function by modulating the activity of PDE5 and thereby affecting cell signaling pathways and gene expression related to the regulation of cGMP levels .

Molecular Mechanism

This compound likely exerts its effects at the molecular level by binding to PDE5 and inhibiting its activity . This inhibition prevents the breakdown of cGMP, leading to increased levels of cGMP in the cell. Increased cGMP levels can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

A case report of fatal intoxication by desmethyl this compound, a metabolite of this compound, suggests that the compound and its metabolites can be detected in human blood .

Metabolic Pathways

Given its structural similarity to Sildenafil, it is likely that this compound is metabolized through similar pathways .

Transport and Distribution

Given its structural similarity to Sildenafil, it is likely that this compound is transported and distributed in a similar manner .

Subcellular Localization

Given its structural similarity to Sildenafil, it is likely that this compound is localized in a similar manner .

properties

IUPAC Name

5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O3/c1-5-8-18-20-21(28(4)27-18)23(31)26-22(25-20)17-15-16(9-10-19(17)33-7-3)24(32)30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQTXDVBJLRWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747822
Record name 5-[2-Ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944241-52-5
Record name Carbodenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944241525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[2-Ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBODENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71OOU63R8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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